1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid
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Overview
Description
The compound you’re asking about is a type of organic compound known as an indoline, which is a heterocyclic compound. The “1-(tert-Butoxycarbonyl)-4-fluoro-6-methyl” part of the name indicates that the indoline ring is substituted with these groups at the 1, 4, and 6 positions .
Molecular Structure Analysis
The molecular structure of this compound would be based on the indoline ring, which is a type of heterocycle. The tert-butoxycarbonyl, fluoro, and methyl groups would be attached at the 1, 4, and 6 positions of the ring, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the Boc group could make the compound more hydrophobic, while the presence of the carboxylic acid group could allow it to participate in hydrogen bonding .Scientific Research Applications
Tert-Butoxycarbonylation Reagent
1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid, also referred to as BBDI, is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates. This includes applications for phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. The key advantage of using BBDI in these applications is its ability to proceed chemoselectively in high yield under mild conditions (Saito et al., 2006), (Saito et al., 2009).
Amidomercuration-Cyclization
The compound has been utilized in the amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives. This application showcases its role in synthesizing complex molecular structures, particularly in the formation of N-tert-butoxycarbonyl-4-chloro-2-(3-methyl-2-buten-1-yl)aniline and its fluoro analogue (Berger & Kerly, 1993).
Synthetic Applications in Medicinal Chemistry
In medicinal chemistry, it's used for the synthesis of complex molecules, such as spirocyclic oxindole analogues and 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives. These compounds have potential as antibacterial agents, demonstrating the compound's utility in developing new pharmaceuticals (Teng et al., 2006), (Song et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-8-5-10(16)9-7-12(13(18)19)17(11(9)6-8)14(20)21-15(2,3)4/h5-6,12H,7H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCZACUMSLWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(N2C(=O)OC(C)(C)C)C(=O)O)C(=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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